molecular formula C5H9N5 B13116098 4-(1-Methylhydrazinyl)pyrimidin-2-amine

4-(1-Methylhydrazinyl)pyrimidin-2-amine

Katalognummer: B13116098
Molekulargewicht: 139.16 g/mol
InChI-Schlüssel: SRPCKYZVUUKUEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Methylhydrazinyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methylhydrazinyl group at the 4-position and an amino group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylhydrazinyl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with methylhydrazine under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylhydrazinyl group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Methylhydrazinyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(1-Methylhydrazinyl)pyrimidin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(1-Methylhydrazinyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of viral replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1-Hydrazinyl)pyrimidin-2-amine: Similar structure but lacks the methyl group.

    4-(1-Methylhydrazinyl)pyrimidin-2-thiol: Contains a thiol group instead of an amino group.

    4-(1-Methylhydrazinyl)pyrimidin-2-ol: Contains a hydroxyl group instead of an amino group

Uniqueness

4-(1-Methylhydrazinyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylhydrazinyl and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Eigenschaften

Molekularformel

C5H9N5

Molekulargewicht

139.16 g/mol

IUPAC-Name

4-[amino(methyl)amino]pyrimidin-2-amine

InChI

InChI=1S/C5H9N5/c1-10(7)4-2-3-8-5(6)9-4/h2-3H,7H2,1H3,(H2,6,8,9)

InChI-Schlüssel

SRPCKYZVUUKUEC-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=NC(=NC=C1)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.